10-Oxododecanoic acid

Übersicht

Beschreibung

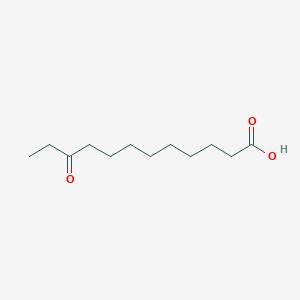

10-Oxododecanoic acid, also known by its CAS Number 673-85-8, is a chemical compound with the molecular formula C12H22O3 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 12-aminododecanoic acid, a compound related to this compound, has been reported from vernolic acid via a reaction sequence that includes the formation of 12-oxododecanoic acid oxime .

Molecular Structure Analysis

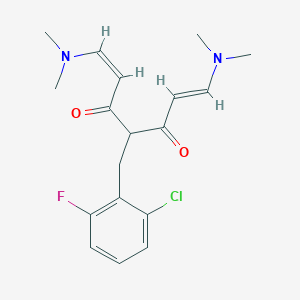

The molecular structure of this compound consists of 36 bonds in total, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group . It contains 22 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 214.3 .

Wissenschaftliche Forschungsanwendungen

Biological Applications

- Bacterial Utilization of Cyclic Ketones : Rhodococcus ruber strain SC1, isolated from an industrial wastewater bioreactor, can utilize cyclododecanone as the sole carbon source. This process leads to the production of 1,12-dodecanedioic acid (DDDA) through the oxidative conversion of cyclododecanone. This study highlights the potential of specific bacteria in bioremediation and biotransformation processes involving cyclic ketones and their derivatives (Kostichka et al., 2001).

Chemical and Bioactive Compound Analysis

- Royal Jelly Constituents : Royal jelly, a substance produced by bees, was found to contain various fatty acid derivatives, including 11-oxododecanoic acid. This highlights the compound's presence in natural products and its potential importance in biological contexts such as bee health and nutrition (Melliou & Chinou, 2005).

Environmental and Electrochemical Studies

Electrooxidation Processes : Oxalic acid, which can be considered structurally similar to 10-oxododecanoic acid, demonstrates varying degrees of mineralization based on the electrode material used in electrooxidation processes. This research has implications for the treatment of water contaminated by similar organic compounds (Ferro, Martínez-Huitle, & Battisti, 2010).

Flavor Compound Production : Penicillium species were observed to enzymatically convert certain hydroperoxide isomers into aldehydes, alcohols, and acids, including 10-oxodecanoic acid. This finding is significant for understanding the production of flavor compounds in the food industry (Kermasha, Perraud, Bisakowski, & Husson, 2002).

Safety and Hazards

The safety information for 10-Oxododecanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Wirkmechanismus

Target of Action

10-Oxododecanoic acid, also known as 11-oxo-dodecanoic acid , is a medium-chain fatty acid

Biochemical Pathways

This compound is likely involved in fatty acid metabolism, given its structure as a medium-chain fatty acid . Fatty acids are integral components of various metabolic pathways, including beta-oxidation, where they are broken down to produce energy. They can also be involved in the synthesis of complex lipids and signaling molecules.

Eigenschaften

IUPAC Name |

10-oxododecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-11(13)9-7-5-3-4-6-8-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPQNGEJSYCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313073 | |

| Record name | Dodecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

673-85-8 | |

| Record name | Dodecanoic acid, 10-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 10-Oxododecanoic acid?

A1: Research indicates that this compound exhibits potential antitumor activity. This activity was observed alongside its structural analogs, 9-methylene-10-oxoundecanoic acid and 10-methylene-11-oxododecanoic acid. These compounds were synthesized from Mannich bases and demonstrated notable antitumor properties. []

Q2: Can you describe a method for synthesizing this compound?

A2: Several synthetic routes have been explored:

- From 6-bromo-2-methylhept-2-ene: this compound, specifically 3,7,11-Trimethyl-10-oxododecanoic acid, was successfully synthesized from 6-bromo-2-methylhept-2-ene in a six-step process. []

- From (R)-(+)-citronellol: A total synthesis of (3R,7RS)-3,7,11-Trimethyl-10-oxododecanoic acid, starting from (R)-(+)-citronellol, was achieved in five steps with a 28% overall yield. The key step involved the regioselective alkylation of the lithium enolate of isopropyl methyl ketone using an allylic iodide. []

Q3: Has this compound been identified in any natural sources?

A3: Yes, (3R,7RS)-3,7,11-Trimethyl-10-oxododecanoic acid has been isolated from the marine green algal species Caulerpa racemosa. []

Q4: What other compounds are structurally similar to this compound and have been studied for biological activity?

A4: Studies have investigated structurally similar compounds like 12-Dimethylamino-10-oxododecanoic acid. This compound was identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Staphylococcus aureus extracts. While the specific activity of this compound wasn't detailed in the research, the extract itself showed promising antibacterial activity against Escherichia coli. [] This suggests that structural analogs of this compound, particularly those with modifications at the 12th carbon, could possess significant biological activities.

Q5: Are there any known analytical techniques for identifying and quantifying this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to identify this compound and related compounds in complex mixtures. This technique provides valuable information about the molecular weight and fragmentation pattern of the compound, allowing for its identification and quantification. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B3149479.png)

![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)

![Methyl 2-[10-(2-methoxy-2-oxoethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxalin-3-yl]acetate](/img/structure/B3149515.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B3149530.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)

![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)